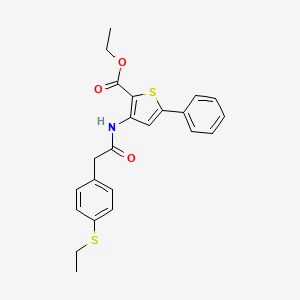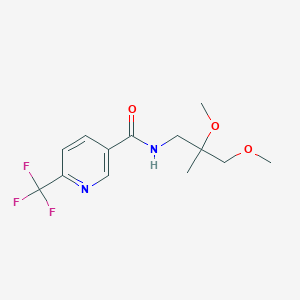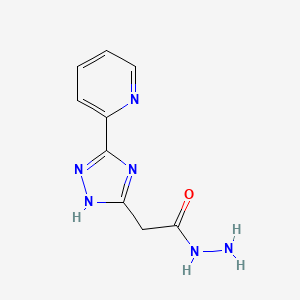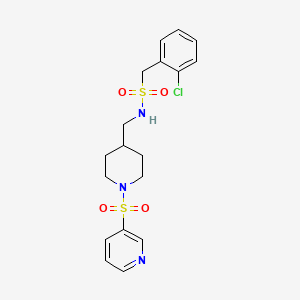
Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, also known as EEPAT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compounds
Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, owing to its structural complexity, plays a significant role in the synthesis of heterocyclic compounds. The one-pot Gewald reaction, utilizing aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, has been employed to synthesize 2-aminothiophene-3-carboxylates bearing various aryl groups. This method showcases the molecule's utility in generating derivatives with potential applications in medicinal chemistry and material sciences due to their diverse biological and photophysical properties (Tormyshev et al., 2006).
Dyeing Polyester Fibres
Research into the application of thiophene derivatives in the textile industry has shown that certain compounds synthesized from this compound can serve as effective disperse dyes for polyester fibers. These synthesized dyes offer vibrant colors with very good levelness and fastness properties, although they exhibit poor photostability. This highlights the compound's contribution to the development of new textile dyes with enhanced color fastness and application methods (Iyun et al., 2015).
Luminescent Materials
This compound is instrumental in the synthesis of luminescent materials. The compound's derivatives have been studied for their novel fluorescence properties, which are of interest for potential applications in organic light-emitting diodes (OLEDs) and other photonic devices. This research demonstrates the compound's versatility in generating materials with specific photophysical characteristics, opening avenues for its use in advanced electronic and photonic technologies (Pusheng, 2009).
Antimicrobial Agents
The synthesis and characterization of derivatives of this compound have also been explored for their antimicrobial properties. These studies involve the evaluation of synthesized compounds for their in vitro antibacterial and antifungal activities. Such research is crucial for the discovery of new antimicrobial agents that can address the growing concern of antibiotic resistance. The findings indicate that specific derivatives exhibit potent antimicrobial activities, suggesting their potential development into new therapeutic agents (Mabkhot et al., 2015).
Propiedades
IUPAC Name |
ethyl 3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-3-27-23(26)22-19(15-20(29-22)17-8-6-5-7-9-17)24-21(25)14-16-10-12-18(13-11-16)28-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFOGHNFAVYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)

![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
![Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2859468.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)

![6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2859478.png)
![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
![6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)